Methyl beta-D-galactopyranoside

Description

Significance in Carbohydrate Chemistry and Glycobiology Research

The utility of Methyl beta-D-galactopyranoside in research is multifaceted, primarily stemming from its ability to mimic natural β-D-galactosyl compounds. In glycobiology, it is extensively used as a tool to probe and modulate carbohydrate-protein interactions. ox.ac.uk A prominent example is its use in the study of galectins, a family of proteins that bind to β-galactoside-containing glycoconjugates and are involved in processes like cell adhesion, signaling, and inflammation. nih.gov Researchers often use this compound as a reference inhibitor in assays designed to identify or characterize more potent and selective galectin inhibitors. nih.gov For instance, in the development of novel galectin-1 inhibitors, its binding affinity is used as a baseline to measure the improvement of newly synthesized compounds. nih.gov

In carbohydrate chemistry, the compound and its derivatives are crucial for synthesizing more complex molecules for biological evaluation. nih.govnih.gov The selective acylation or modification of its hydroxyl groups allows chemists to create a library of related compounds, which can then be tested for various biological activities. nih.govnih.gov Furthermore, it serves as a substrate or inhibitor in studies of β-galactosidases, enzymes that cleave terminal β-D-galactose residues from glycans. nih.gov Its interaction with these enzymes helps in elucidating their mechanism of action and substrate specificity. The compound is also a foundational component in affinity chromatography, a technique used to purify galactose-binding proteins. nih.govbio-rad.com By immobilizing the galactoside on a solid support, a column can be created that selectively binds and isolates proteins with an affinity for galactose from a complex biological mixture. nih.govbio-rad.com

Historical Context and Evolution of Research Perspectives

Historically, research involving simple glycosides like this compound was foundational to understanding the structure and reactivity of carbohydrates. Early studies focused on the synthesis and chemical characterization of such compounds, establishing the principles of glycosidic bond formation and stereochemistry. researchgate.net The synthesis often involves reacting galactose with methanol (B129727) under acidic conditions. More advanced and stereoselective methods, such as the trichloroacetimidate (B1259523) procedure, have also been developed. sigmaaldrich.com

Over time, the research perspective has shifted from basic chemical synthesis to its application as a sophisticated tool in biological and medicinal chemistry. researchgate.net Initially used to understand the basic properties of carbohydrates, its role has evolved into a key reagent for exploring complex biological phenomena like cellular recognition and signal transduction. ox.ac.uk Modern research leverages this compound not just as a static probe, but as a scaffold for creating novel chemical entities. nih.govnih.gov For example, recent studies describe the synthesis of various esters of this compound to explore their potential as inhibitors for enzymes like the SARS-CoV-2 main protease. nih.gov This evolution highlights a broader trend in glycobiology, where fundamental carbohydrate molecules are increasingly employed as starting points for the rational design of functionally active compounds. nih.govnih.gov

Detailed Research Findings

Below are tables summarizing key data related to this compound.

Table 1: Physicochemical Properties of this compound This table details the key physical and chemical identifiers for the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₆ | sigmaaldrich.com |

| Molecular Weight | 194.18 g/mol | sigmaaldrich.com |

| CAS Number | 1824-94-8 | sigmaaldrich.com |

| Appearance | White to faint yellow powder | sigmaaldrich.com |

| Melting Point | 176-179 °C | sigmaaldrich.com |

| Solubility in Water | 50 mg/mL | sigmaaldrich.com |

Table 2: Application in Protein Interaction Studies This table provides an example of its use as a reference compound in a biological binding assay.

| Protein Target | Interaction Type | Measured Value (Kd) | Research Context | Reference(s) |

| Human Galectin-1 | Competitive Inhibition | ~5 mM | Used as a reference monosaccharide to evaluate the improved affinity of novel synthetic inhibitors. | nih.govnih.gov |

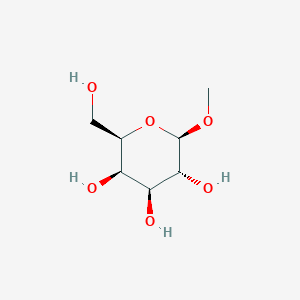

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-VOQCIKJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017001 | |

| Record name | Methyl galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-94-8 | |

| Record name | Methyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl beta-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL .BETA.-D-GALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64RYD088RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies

Regioselective Acylation Approaches

The selective acylation of methyl beta-D-galactopyranoside is a fundamental strategy for creating tailored derivatives. By controlling the reaction conditions, specific hydroxyl groups can be targeted for modification.

Direct Acylation for Primary Hydroxyl Modification

Direct acylation is a common method to selectively modify the primary hydroxyl group at the C-6 position of this compound. This selectivity arises from the higher reactivity of the primary hydroxyl group compared to the secondary hydroxyls at C-2, C-3, and C-4.

A typical procedure involves reacting this compound with an acyl halide, such as myristoyl chloride, in a suitable solvent system like dry N,N-dimethylformamide (DMF) and triethylamine (B128534) at low temperatures. nih.gov This method has been successfully employed to synthesize 6-O-acyl MGP esters with high yields. nih.gov The reaction's progress is often monitored by thin-layer chromatography (TLC) to ensure the complete conversion of the starting material. nih.gov

Sequential Acylation for Multi-functionalized Derivatives

Following the initial selective acylation at the C-6 position, the remaining free hydroxyl groups at C-2, C-3, and C-4 can be further functionalized. This sequential approach allows for the synthesis of multi-functionalized derivatives with diverse properties. nih.gov For instance, a 6-O-myristoyl derivative can be subsequently treated with other acylating agents to introduce different acyl groups at the secondary positions. nih.gov This strategy provides a pathway to create a library of derivatives from a single starting material.

Specific Acyl Halide Applications

Various acyl halides have been utilized in the derivatization of this compound, each imparting unique characteristics to the resulting molecule.

Cinnamoyl Chloride: Cinnamoyl groups can be introduced by reacting the galactopyranoside derivative with cinnamoyl chloride. nih.govanalis.com.my The successful incorporation of the cinnamoyl moiety is confirmed by spectroscopic methods, such as 1H-NMR, which shows characteristic signals for the phenyl and vinyl protons. nih.gov

Pivaloyl Chloride: Pivaloyl chloride is another acylating agent used in the modification of this compound. researchgate.net Selective pivaloylation has been studied under various conditions to yield partially pivaloylated products. nih.gov

Myristoyl Chloride: As previously mentioned, myristoyl chloride is effectively used for the direct acylation of the C-6 hydroxyl group, leading to the formation of methyl 6-O-myristoyl-β-D-galactopyranoside. nih.gov

Bromobenzoyl Chloride: Regioselective bromobenzoylation, for example with 2-bromobenzoyl chloride, has been achieved at the C-6 position using direct acylation methods. nih.gov The resulting 6-O-(2-bromobenzoyl) derivative can then be further functionalized. nih.gov

Glycosylation Reactions Employing this compound as Acceptor

This compound can also function as an acceptor molecule in glycosylation reactions, leading to the formation of disaccharides and other oligosaccharides.

Stannylene Acetal-Mediated Glycosylation

Stannylene acetal-mediated glycosylation is a powerful technique for achieving regioselective glycosylation of unprotected this compound. researchgate.netresearchgate.net This method involves the formation of a dibutylstannylene acetal (B89532) intermediate, which activates specific hydroxyl groups for subsequent glycosylation. researchgate.net For instance, this approach has been used to synthesize β-(1→6)- and β-(1→3)-linked disaccharides. researchgate.net The regioselectivity of the glycosylation can be influenced by the addition of reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which can shift the selectivity from the 6-position to the 3-position. researchgate.net

Open Glycosylation Techniques

Open glycosylation of stannylated methyl β-d-galactopyranoside with per-O-acylated glucopyranosyl bromides, promoted by agents like Ag-silica alumina, can afford glycosyl-β(1→6)-galactose derivatives regio- and stereoselectively. researchgate.net This method avoids the need for extensive protection and deprotection steps often required in conventional glycosylation strategies. researchgate.net

Preparation of Functionalized Analogs and Precursors

The chemical modification of methyl β-D-galactopyranoside and its synthetic precursors opens avenues to a wide array of functionalized analogs possessing tailored properties. Such modifications can be strategically designed to increase metabolic stability, enhance binding affinity to specific protein targets, or to introduce reporter groups for use in biochemical assays. nih.govresearchgate.net

Thio-analogs of methyl β-D-galactopyranoside, exemplified by methyl 1-thio-β-D-galactopyranoside, are characterized by the substitution of the glycosidic oxygen atom with a sulfur atom. nih.gov This class of compounds, known as thioglycosides, generally exhibits greater stability against enzymatic hydrolysis, rendering them valuable probes in the field of glycobiology. nih.gov

A prevalent method for synthesizing thiogalactosides involves the reaction of a protected galactosyl halide, for instance, acetobromogalactose, with a suitable sulfur nucleophile. rsc.org A notable example is the synthesis of isopropyl-β-D-thiogalactoside (IPTG), an indispensable inducer in molecular biology. Its preparation can be achieved by treating galactose with acetic anhydride (B1165640) and a catalyst, followed by the introduction of isopropyl mercaptan. google.com The resulting acetylated thiogalactoside intermediate is subsequently deprotected to afford the final product. google.com An alternative synthetic route employs the reaction of pentaacetylgalactose with a thiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. google.com

Furthermore, combinatorial approaches have been used to generate libraries of aromatic thiogalactosides to investigate their efficacy as inhibitors of galectins, a family of proteins that bind β-galactosides. nih.govnih.gov In one such synthetic campaign, 1,5-difluoro-2,4-dinitrobenzene (B51812) served as a scaffold, reacting with a galactose thiol to form a versatile intermediate amenable to further diversification. nih.gov The construction of more complex architectures, such as tetravalent thio- and selenogalactoside clusters, has also been accomplished using click chemistry to conjugate propargyl thiogalactosides to a multivalent core. mdpi.com

Table 1: Synthetic Approaches to Thio-Analogs of this compound

| Thio-Analog | Synthetic Precursors | Key Reagents | Reference |

|---|---|---|---|

| Isopropyl-β-D-thiogalactoside (IPTG) | Galactose, Isopropyl mercaptan | Acetic anhydride, Catalyst (e.g., aluminum chloride), Sodium methoxide | google.com |

| Phenyl 1-thio-β-D-galactopyranoside derivatives | 1,5-difluoro-2,4-dinitrobenzene, Galactose thiol | Amines, Thiols | nih.gov |

The strategic incorporation of fluorine atoms into the galactopyranose ring can profoundly modify the molecule's electronic character and enhance its stability against metabolic degradation. nih.govulaval.ca Deoxyfluoro derivatives of methyl β-D-galactopyranoside are synthesized by the regioselective replacement of one or more hydroxyl groups with fluorine. The synthetic strategies for fluorination are generally classified as either nucleophilic or electrophilic. rsc.org

Nucleophilic fluorination is the more common approach for creating 3-, 4-, and 6-deoxy-fluoro analogs. rsc.org Reagents such as diethylaminosulfur trifluoride (DAST) are widely used for this transformation. nih.gov For example, methyl 4-deoxy-4-fluoro-α-D-galactoside has been synthesized in three steps from methyl 6-O-trityl-α-D-glucopyranoside using DAST. The synthesis of 6-deoxy-6-fluoro-galactopyranose was efficiently achieved by treating 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose with methyl-DAST under microwave irradiation, a method that afforded a high yield of the desired product. ulaval.ca

Conversely, electrophilic fluorination is the preferred method for producing 2-deoxy-2-fluoro derivatives, which typically involves the addition of an electrophilic fluorine source across the double bond of a glycal. rsc.org

More elaborate fluorinated structures, such as the trisaccharide methyl O-(3-deoxy-3-fluoro-β-D-galactopyranosyl)-(1→6)-O-β-D-galactopyranosyl-(1→6)-3-deoxy-3-fluoro-β-D-galactopyranoside, have also been successfully synthesized. nih.gov This complex synthesis relied on the initial preparation of a protected 3-deoxy-3-fluoro-β-D-galactopyranoside building block, which then served as a nucleophile in a subsequent glycosylation step. nih.gov

Table 2: Synthesis of Deoxyfluoro Derivatives of this compound

| Deoxyfluoro Derivative | Starting Material | Fluorinating Agent | Key Features | Reference |

|---|---|---|---|---|

| 6-deoxy-6-fluoro-galactopyranose | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Me-DAST | Microwave-assisted synthesis, high yield | ulaval.ca |

| Methyl 4-deoxy-4-fluoro-α-D-galactoside | Methyl 6-O-trityl-α-D-glucopyranoside | DAST | Three-step synthesis |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including carbohydrates like Methyl beta-D-galactopyranoside. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H-NMR and ¹³C-NMR for Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for confirming the primary structure of this compound. The chemical shift (δ), reported in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment, allowing for the assignment of each hydrogen and carbon atom in the molecule.

In the ¹H-NMR spectrum of a derivative, Methyl 6-O-myristoyl-β-D-galactopyranoside, the anomeric proton (H-1) is a key diagnostic signal, appearing as a doublet at approximately 4.86 ppm with a coupling constant (J) of 8.0 Hz. nih.gov This coupling constant is characteristic of a trans-diaxial relationship between H-1 and H-2, which is indicative of the β-anomeric configuration. Other proton signals are assigned by their multiplicity and coupling patterns. nih.gov

Table 1: Representative ¹H-NMR Chemical Shifts for a Methyl β-D-galactopyranoside Derivative nih.gov

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| H-1 | 4.86 | d | 8.0 |

| H-6a | 4.77 | dd | 11.1, 6.5 |

| H-6b | 4.70 | dd | 11.1, 6.7 |

This table presents data for Methyl 6-O-myristoyl-β-D-galactopyranoside in CDCl₃ to illustrate typical chemical shifts and coupling constants.

Table 2: Representative ¹³C-NMR Chemical Shifts for Methyl α-D-galactopyranoside uu.nl

| Carbon | Chemical Shift (ppm) |

| C-1 | 101.03 |

| C-2 | 69.83 |

| C-3 | 70.83 |

| C-4 | 70.43 |

| C-5 | 71.93 |

| C-6 | 62.50 |

| OCH₃ | 56.31 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound, assessing its purity, and gaining insights into its structure through fragmentation analysis.

LC-MS for Molecular Weight and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to determine the molecular weight and assess the purity of this compound and its derivatives. For instance, in the analysis of a synthesized derivative, Methyl 6-O-myristoyl-β-D-galactopyranoside, the mass spectrum showed a molecular ion peak [M+1]⁺ at m/z 405.54, corresponding to its calculated molecular formula. nih.gov Similarly, for Methyl 2,3,4-tri-O-butyryl-6-O-myristoyl-β-D-galactopyranoside, the LC-MS analysis yielded an [M+1]⁺ peak at 531.65. nih.gov The presence of a single, sharp chromatographic peak corresponding to the correct molecular weight is a strong indicator of the compound's purity. nih.govselleckchem.com The molecular weight of the parent compound, this compound, is 194.18 g/mol . sigmaaldrich.comnih.gov

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Separation and Conformational Studies

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. manchester.ac.uk This method is particularly valuable for separating isomers, which have the same mass but different three-dimensional structures. mdpi.com IM-MS has been successfully employed to separate anomeric isomers, such as methyl-α-D- and methyl-β-D-galactopyranoside. mdpi.com Although they exhibit a single peak in a standard mass spectrum at m/z 217 (as a sodiated adduct), their different anomeric linkages result in distinct drift times in the ion mobility cell, allowing for their separation and individual characterization. mdpi.com This capability provides crucial information about the conformational differences between the α and β anomers in the gas phase. researchgate.netwaters.com

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. For this compound and its derivatives, FTIR is used to confirm the presence of key functional groups. A broad absorption band in the region of 3414–3511 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. nih.gov In acylated derivatives, the appearance of a strong absorption band around 1708-1710 cm⁻¹ confirms the presence of the carbonyl (C=O) group from the ester functionality. nih.gov

Table 3: Characteristic FTIR Absorption Bands for Methyl β-D-galactopyranoside and a Derivative nih.gov

| Functional Group | Wavenumber (cm⁻¹) | Compound |

| -OH (stretching) | 3414–3511 (broad) | Methyl 6-O-myristoyl-β-D-galactopyranoside |

| C=O (stretching) | 1710 | Methyl 6-O-myristoyl-β-D-galactopyranoside |

| C=O (stretching) | 1708 | Methyl 2,3,4-tri-O-butyryl-6-O-myristoyl-β-D-galactopyranoside |

Electronic Circular Dichroism (ECD) Spectroscopy for Solution Structures and Conformational Insights

Electronic Circular Dichroism (ECD) spectroscopy is a powerful analytical method that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly valuable for studying carbohydrates like this compound, as it provides detailed information about their three-dimensional structure in solution. creative-biostructure.comwikipedia.org The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and its conformational arrangement. wikipedia.orgnih.gov

For carbohydrates, which often lack strong chromophores in the near-UV region, derivatization is a common strategy to make them ECD-active in a more accessible spectral range. nih.gov A well-established method involves introducing chromophoric groups, such as benzoates, which interact through space. nih.gov This "chiral exciton" interaction between the O-benzoyl chromophores generates intense ECD signals that are indicative of the relative orientation of the hydroxyl groups, thereby allowing for the unambiguous determination of the sugar's absolute configuration. nih.gov This approach is sensitive enough to be used at the sub-microgram level. nih.gov

The applications of ECD in carbohydrate chemistry extend beyond determining absolute configuration. The technique can distinguish between different anomeric configurations (α vs. β) and elucidate the preferred conformations around the glycosidic linkage in oligosaccharides. creative-biostructure.comresearchgate.net The ECD spectrum is a superposition of the spectra of all conformations present in solution, and by combining experimental data with computational modeling, such as molecular dynamics simulations, researchers can obtain a detailed picture of the conformational equilibrium. nih.govunipd.it This is crucial for understanding how these molecules behave in a biological context, as their shape dictates their function.

Rotational Spectroscopy for Gas-Phase Conformational Landscapes and Hydrogen Bonding Networks

Rotational spectroscopy, particularly Fourier-transform microwave (FTMW) spectroscopy, is an exceptionally high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. nih.govfrontiersin.org By measuring the transition frequencies between quantized rotational energy levels, scientists can derive highly accurate rotational constants. These constants are directly related to the molecule's principal moments of inertia, which depend on the atomic masses and their positions within the molecule. This allows for the unambiguous identification of different conformers and the detailed characterization of their geometries, free from the influences of solvent or crystal packing forces. nih.govnih.gov The technique is also sensitive enough to map out intramolecular hydrogen bonding networks, which are crucial in defining the conformational preferences of flexible molecules like monosaccharides.

Despite its power, a specific study detailing the rotational spectrum of this compound was not identified in a survey of the available literature. The generation of a sufficient vapor pressure of non-volatile molecules like monosaccharides can be challenging, often requiring specialized techniques such as laser ablation. mdpi.com

However, the conformational landscapes of related methylated monosaccharides, including methyl β-galactose, have been successfully characterized in the gas phase using other spectroscopic methods, such as jet-cooled broadband rotational spectroscopy and infrared spectroscopy. researchgate.netnih.gov These studies demonstrate that in the isolated, solvent-free environment of the gas phase, the stability of different conformers is governed by the intricate network of intramolecular hydrogen bonds. researchgate.net These gas-phase investigations provide fundamental data that complements solution-state and solid-state studies, offering a complete picture of a molecule's intrinsic conformational preferences. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various disaccharides that contain the this compound moiety, providing invaluable insights into solid-state conformations, the geometry of the glycosidic linkage, and the complex hydrogen-bonding networks that stabilize the crystal lattice.

Detailed crystallographic studies have been performed on complexes such as methyl β-lactoside (methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside) and methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside. nsf.govresearchgate.net In these structures, the β-D-galactopyranosyl ring consistently adopts a slightly distorted 4C₁ chair conformation. iucr.org

Hydrogen bonding plays a critical role in the crystal packing. In the structure of methyl β-lactoside monohydrate, an extensive three-dimensional network of sugar-sugar and sugar-solvent hydrogen bonds is observed. nsf.gov Inter-residue hydrogen bonds, such as one between the O3 atom of the glucose unit and the O5' ring oxygen of the galactose unit, are common features that help to define the preferred linkage conformations in the solid state. nih.govresearchgate.net The conformation of the exocyclic hydroxymethyl groups also contributes to the stability of the crystal structure, often adopting specific rotamers (e.g., gauche-trans or gauche-gauche) to optimize packing and hydrogen-bonding interactions. iucr.org

The data derived from these crystallographic studies provide a static, high-resolution snapshot that serves as a crucial benchmark for computational models and for interpreting data from solution-state studies like NMR and ECD.

| Compound | Pyranose Ring Conformation (Gal) | Glycosidic Torsion Angle φ' (°) | Glycosidic Torsion Angle ψ' (°) | Key Hydrogen Bonds | Reference |

|---|---|---|---|---|---|

| Methyl β-lactoside monohydrate | Distorted 4C₁ chair | -88.4 | -161.3 | Inter-residue O3(Glc)···O5'(Gal) | nsf.goviucr.orgnih.gov |

| Methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside | 4C₁ chair | 156.4 | 94.0 | Inter-residue O3(Xyl)···O5'(Gal) | researchgate.netresearchgate.net |

| Methyl β-D-galactopyranosyl-(1→4)-β-D-allopyranoside tetrahydrate | 4C₁ chair | -96.40 | -160.93 | No analogous O3···O5' bond; extensive network with water | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to MGP and its derivatives to predict a range of molecular properties. siftdesk.orgnih.govsiftdesk.orgresearchgate.netresearchgate.netmdpi.comnih.gov A common approach involves using the B3LYP functional with a 3-21G basis set for these calculations. siftdesk.orgnih.govsiftdesk.org

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For MGP and its acylated esters, DFT calculations have been employed to achieve this, providing the foundational structures for further analysis. siftdesk.orgresearchgate.net These optimized geometries are crucial for accurately calculating various electronic properties.

The modification of hydroxyl (-OH) groups in MGP through acylation has been a key area of investigation, as it is known to influence biological activity. siftdesk.orgresearchgate.netresearchgate.net DFT studies have shown that these modifications significantly impact the electronic and thermodynamic properties of the parent molecule. nih.gov

Thermochemical parameters provide critical information about the stability and spontaneity of chemical processes. DFT calculations have been used to determine the enthalpy, Gibbs free energy, entropy, and heat capacity of MGP and its derivatives. siftdesk.orgnih.govsiftdesk.orgresearchgate.netresearchgate.net

The stability of a compound can be inferred from its enthalpy and free energy values, with more negative values indicating greater thermal stability. siftdesk.org Studies have consistently shown that acylated esters of MGP are thermodynamically more stable than the parent MGP molecule. nih.gov For instance, one study reported that an ester of MGP exhibited the highest free energy, enthalpy, and electronic energy, indicating significant stabilization upon modification. siftdesk.org The dipole moment, another important property calculated from DFT, influences non-bonded interactions and can enhance binding properties. siftdesk.org

Table 1: Representative Thermochemical Data for Methyl beta-D-galactopyranoside and its Ester Derivatives

| Compound | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Dipole Moment (Debye) |

| MGP | - | - | 4.7712 |

| Ester Derivative 1 | -3655.3896 | -3655.5316 | 15.7081 |

| Ester Derivative 2 | - | - | 17.5358 |

Note: The data presented is illustrative and sourced from various computational studies on MGP esters. nih.govsiftdesk.org The specific values can vary depending on the exact ester and the computational methods used.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. siftdesk.orgresearchgate.net A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations have been used to determine the HOMO and LUMO energies for MGP and its esters. siftdesk.orgresearchgate.net This analysis helps in understanding how structural modifications influence the molecule's reactivity. From the HOMO and LUMO energies, other chemical reactivity descriptors such as hardness and softness can be calculated, providing further insights into the molecule's stability and reactivity. siftdesk.orgresearchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attacks. siftdesk.orgresearchgate.net The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating electron-deficient regions (positive potential). siftdesk.org

For MGP and its esters, MEP analysis has been performed to identify the most probable sites for interaction with other molecules. siftdesk.orgresearchgate.netresearchgate.net This information is particularly useful for understanding biological recognition processes and hydrogen bonding interactions. siftdesk.org The MEP map provides a visual guide to how different geometries might interact, which is crucial for predicting ligand-receptor binding. siftdesk.org

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as MGP or its derivatives, might interact with a protein receptor. siftdesk.orgnih.govsiftdesk.orgresearchgate.netresearchgate.netmdpi.comnih.gov

Molecular docking studies have been conducted to investigate the binding modes and affinities of MGP and its esters with various protein targets. siftdesk.orgnih.govresearchgate.net These studies have shown that modified MGP esters can exhibit stronger binding affinities compared to the parent molecule. siftdesk.orgnih.gov

For example, one study investigated the docking of an MGP ester with the human poly [ADP-ribose] polymerase-1 (PARP-1) protein (PDB ID: 4ZZZ). siftdesk.orgresearchgate.net The results revealed a higher binding affinity for the ester compared to MGP, suggesting that the acyl substituents contribute to a higher electron density, leading to stronger interactions. siftdesk.org Another study explored the interaction of MGP esters with the main protease of SARS-CoV-2 (PDB ID: 6Y84), identifying key amino acid residues involved in the binding, such as Cys145, His41, and Met165. nih.gov The ability of these modified sugars to form multiple electrostatic and hydrogen bonds with the active site of the receptor is a key factor in their potential inhibitory activity. nih.gov

Binding Affinity and Mode Analysis

Molecular docking studies are instrumental in predicting the binding affinity and interaction modes of ligands with target proteins. For this compound and its analogs, these studies have been crucial in identifying potential inhibitors for a range of diseases.

SARS-CoV-2 Protease:

The main protease (Mpro) of SARS-CoV-2 is a key target for antiviral drugs. Molecular docking simulations have been performed to evaluate the binding of this compound esters to the active site of this enzyme (PDB: 6Y84). nih.gov These modified esters have shown strong interactions with crucial residues such as Cys145, His41, Met165, Gly143, Thr26, and Asn142. nih.govproquest.com The binding is facilitated by multiple electrostatic and hydrogen bonds. nih.govproquest.com The binding affinities of some of these esters have been found to be significant, suggesting their potential as inhibitors of the SARS-CoV-2 main protease. nih.gov For instance, certain acylated derivatives of this compound have demonstrated higher binding affinities than the parent compound. siftdesk.org

ACE2 Protein:

The angiotensin-converting enzyme 2 (ACE2) is the primary receptor for SARS-CoV-2 entry into human cells. nih.govyoutube.com The binding affinity of the viral spike protein's receptor-binding domain (RBD) to ACE2 is a critical determinant of infectivity. nih.govresearchgate.net While direct binding studies of this compound to ACE2 are not extensively documented in the provided results, the broader context of SARS-CoV-2 research highlights the importance of this interaction. nih.govnews-medical.net Computational studies have shown that mutations in the spike protein can significantly alter its binding affinity to ACE2. researchgate.netnews-medical.net

Human Poly [ADP-ribose] Polymerase-1 (PARP-1):

PARP-1 is a nuclear enzyme involved in DNA repair and has been identified as a target in cancer therapy. nih.govbiorxiv.orgmdpi.com Molecular docking studies have been conducted on derivatives of this compound against human PARP-1 (PDB: 4ZZZ). siftdesk.orgresearchgate.net One particular ester derivative showed a higher binding affinity (-6.9 kcal/mol) compared to the parent this compound. siftdesk.org This increased affinity is attributed to the presence of additional acyl substituents, which enhance the electron density of the molecule. siftdesk.org

Interactive Data Table: Binding Affinities of this compound Derivatives

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| This compound Ester Derivative | Human PARP-1 | 4ZZZ | -6.9 | Not specified |

| Acylated this compound Analogs | SARS-CoV-2 Main Protease | 6Y84 | Varies | Cys145, His41, Met165, Gly143, Thr26, Asn142 |

Molecular Dynamics (MD) Simulations

MD simulations provide a deeper understanding of the dynamic behavior of protein-ligand complexes over time, complementing the static picture from molecular docking.

Conformational Stability of Protein-Ligand Complexes (RMSD, RMSF, SASA, H-bond, RoG)

To assess the stability of this compound derivatives when bound to their target proteins, various parameters are analyzed during MD simulations. nih.govyoutube.com These include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone atoms from their initial position over the course of the simulation. Stable RMSD values indicate that the protein-ligand complex has reached equilibrium and remains stable. nih.govresearchgate.net Studies on this compound analogs complexed with SARS-CoV-2 main protease have shown stable RMSD profiles over simulations of up to 150 nanoseconds, confirming the stability of the docked complexes. mdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the flexibility of individual amino acid residues. Lower RMSF values suggest that the residues are part of a stable and rigid structure. In simulations of this compound derivatives with target proteins, most residues exhibited low RMSF values (less than 2.5 Å), indicating the rigidity of the complexes. mdpi.com

Hydrogen Bonds (H-bond): The number and stability of hydrogen bonds between the ligand and the protein are crucial for binding affinity and specificity. A consistent number of hydrogen bonds throughout the simulation indicates a stable interaction. nih.govresearchgate.net

Radius of Gyration (RoG): RoG is a measure of the compactness of the protein. A stable RoG value suggests that the protein is not undergoing significant unfolding or conformational changes. researchgate.netmdpi.com

MD simulations of up to 150 nanoseconds on this compound analogs have consistently shown stable RMSD, RMSF, SASA, H-bond, and RoG profiles, indicating the formation of stable and rigid protein-ligand complexes. mdpi.comnih.govmdpi.com

Interactive Data Table: MD Simulation Parameters for this compound Complexes

| Parameter | Observation | Implication |

|---|---|---|

| RMSD | Stable profile over 100-150 ns | Stable protein-ligand complex |

| RMSF | Low fluctuations for most residues (<2.5 Å) | Rigid and stable complex |

| SASA | Uniform profile | Maintained protein fold |

| H-bond | Stable trend | Consistent ligand-protein interaction |

| RoG | Uniform profile | Compact and stable protein structure |

Dynamic Behavior in Stimulating Environments

MD simulations are also employed to understand how protein-ligand complexes behave in environments that mimic physiological conditions. mdpi.comnih.gov These simulations have revealed stable conformations and binding patterns for this compound analogs in such stimulating environments, further supporting their potential as therapeutic agents. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are computational models that relate the chemical structure of a compound to its biological activity. For this compound derivatives, QSAR studies have been performed to predict their inhibitory activity (pIC50 values). mdpi.comresearchgate.net These studies have suggested that the designed derivatives exhibit promising results, with pIC50 values ranging from 3.67 to 8.15. mdpi.com This indicates a strong potential for these compounds as effective inhibitors.

In Silico Pharmacokinetic and ADMET Predictions

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET predictions for this compound and its derivatives have yielded promising results. nih.govresearchgate.netmdpi.commdpi.com These studies suggest that the designed molecules are likely to be non-carcinogenic and have low aquatic and non-aquatic toxicity. mdpi.comnih.gov Furthermore, they are predicted to have improved kinetic properties, which is crucial for their efficacy and safety as drugs. nih.govmdpi.com

Interactive Data Table: Predicted ADMET Properties of this compound Derivatives

| Property | Prediction |

|---|---|

| Carcinogenicity | Non-carcinogenic |

| Aquatic Toxicity | Low |

| Non-Aquatic Toxicity | Low |

| Kinetic Properties | Improved |

Prediction of Activity Spectra for Substances (PASS)

PASS is a computational tool that predicts the biological activity spectrum of a compound based on its structure. nih.govmdpi.com For this compound and its analogs, PASS predictions have been used to screen for various biological activities, including antimicrobial and antiviral properties. nih.govmdpi.commdpi.com The results have often shown promising antifungal and antibacterial activities. mdpi.commdpi.com The probability of a compound exhibiting a certain activity is given as Pa (probability to be active) and Pi (probability to be inactive). A Pa value greater than 0.7 indicates a high probability of experimental activity. nih.gov PASS has been instrumental in guiding the synthesis and further testing of these compounds for specific therapeutic purposes. nih.govmdpi.com

Biological and Biochemical Research Applications

Enzyme-Substrate and Enzyme-Inhibitor Studies

The specific structure of methyl beta-D-galactopyranoside makes it an ideal candidate for probing the active sites and mechanisms of various enzymes, particularly those involved in carbohydrate metabolism.

This compound is recognized as a weak substrate and an effective inducer of the enzyme beta-D-galactosidase. thermofisher.com Its interaction with beta-galactosidases from various sources, including Escherichia coli, has been a subject of extensive study. While it can be hydrolyzed by beta-galactosidase, its primary utility in this context is often as a competitive inhibitor in studies involving more reactive substrates. nih.gov For instance, it competitively inhibits the hydrolysis of o-nitrophenyl β-d-galactopyranoside by E. coli beta-galactosidase. nih.gov

Beyond beta-galactosidase, this compound and its derivatives are used to investigate other glycosidases. For example, methyl α-D-galactopyranoside, a stereoisomer, has been shown to be a potent inhibitor of α-galactosidases from Debaryomyces hansenii UFV-1. sigmaaldrich.com The study of how different stereoisomers and derivatives of methyl galactopyranoside interact with various glycosidases helps to elucidate the stereochemical requirements of enzyme active sites.

In the realm of enzyme assays, this compound serves as a fundamental tool for determining substrate specificity and quantifying enzyme activity. chemimpex.com While not typically a chromogenic or fluorogenic substrate itself, it is often used in competitive assays to determine the kinetic parameters of other substrates. Its ability to mimic natural substrates is a key advantage in these experimental setups. chemimpex.com

Various derivatives of galactopyranosides are synthesized to create substrates suitable for specific detection methods. For example, chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and fluorogenic substrates like 4-methylumbelliferyl-β-D-galactopyranoside (MUG) are widely used. gbiosciences.comgoogle.combiosynth.com The activity of beta-galactosidase on these substrates can be modulated by the presence of this compound, allowing for detailed kinetic analysis. The following table summarizes some common substrates used in beta-galactosidase assays.

| Substrate Name | Detection Method | Product Color/Signal |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Colorimetric | Yellow |

| 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) | Fluorometric | Blue fluorescence |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | Colorimetric | Blue precipitate |

| Resorufin-β-D-galactopyranoside | Fluorometric | Red fluorescence |

This compound and its derivatives have been instrumental in studying the inhibition of various carbohydrate-binding proteins and enzymes. Galectins, a family of beta-galactoside-binding lectins, are a prominent example. medchemexpress.com These proteins are involved in processes like cell growth, differentiation, and apoptosis. medchemexpress.com

Research has focused on developing specific inhibitors for different galectin subtypes. For instance, derivatives of this compound have been synthesized to act as inhibitors of galectin-8. nih.gov Specifically, modifications at the C-3 position of the galactose ring have yielded compounds with nanomolar affinity for the N-terminal domain of galectin-8 (Gal-8N). nih.gov Similarly, derivatives of methyl 3-deoxy-3-C-(hydroxymethyl)-β-d-gulopyranoside, an analog of this compound, have shown selective inhibition of galectin-1. nih.gov

In addition to galectins, derivatives of this compound have been investigated as potential inhibitors of other enzymes, such as the angiotensin-converting enzyme (ACE). While research on direct inhibition by the parent compound is limited, studies on peptide inhibitors of ACE often utilize molecular docking simulations to understand binding interactions, a technique also applied to carbohydrate-based inhibitors. nih.gov Furthermore, ester derivatives of methyl β-D-galactopyranoside have been synthesized and evaluated as potential inhibitors for the SARS-CoV-2 main protease through computational studies. nih.gov

Congenital disorders of glycosylation (CDG) are a group of inherited metabolic diseases caused by defects in the synthesis of glycans. nih.gov Research into these disorders often involves studying the enzymes responsible for glycan synthesis and modification. While this compound is not directly used in the primary diagnosis of the most common CDGs, such as PMM2-CDG, it serves as a fundamental research tool for understanding the function of glycosyltransferases and glycosidases that may be affected in these conditions. nih.gov

The study of how cells process and transport simple glycosides like this compound can provide insights into the general mechanisms of carbohydrate metabolism that are disrupted in CDGs. ebi.ac.uk For example, investigating the transport of methyl beta-D-galactoside in renal cortex slices helps to characterize the carriers involved in sugar transport, which can be relevant to certain types of CDGs. ebi.ac.uk

Glycobiology and Cellular Recognition Mechanisms

The field of glycobiology explores the structure, biosynthesis, and biological functions of glycans. medchemexpress.com this compound is a key molecule in these studies, facilitating the investigation of complex cellular processes involving carbohydrate recognition.

Glycoproteins and glycolipids are integral components of cell membranes and play crucial roles in cell-cell recognition, signaling, and immune responses. chemimpex.comresearchgate.net The terminal galactose residues of these glycoconjugates are often the primary recognition sites for other molecules. This compound, by mimicking this terminal galactose, can be used to probe and interfere with these interactions.

For example, it can be used in competitive binding assays to study the interaction between a glycoprotein (B1211001) and its receptor. By competing for the binding site, it can help to determine the importance of the terminal galactose in the interaction. Furthermore, the synthesis of various derivatives of this compound allows for a systematic investigation of the structural requirements for binding. researchgate.netnih.gov The study of interactions between beta-2-glycoprotein-1 and phospholipid bilayers is an example of research where understanding the role of specific glycan structures is crucial. mdpi.com

Carbohydrate-Protein Interaction Analysis (e.g., Lectin Binding, Cell Signaling, Immune Response)

This compound serves as a crucial probe in the study of carbohydrate-protein interactions, particularly in the context of lectin binding. Lectins are proteins that bind specifically to carbohydrates, and understanding these interactions is fundamental to many biological processes.

The binding kinetics of this compound to peanut agglutinin, a well-studied lectin, have been investigated using carbon-13 NMR. nih.gov These studies determined the association and dissociation rate constants, providing insight into the dynamics of the binding event. nih.gov The association rate constant for the beta-anomer was found to be 3.6 x 10(4) M-1 s-1, which is significantly slower than what would be expected for a diffusion-controlled process. nih.gov The dissociation rate constants were measured to be in the range of 9-39 s-1 within a temperature range of 5-25°C. nih.gov

Crystal structure analysis of peanut lectin in complex with Methyl-beta-galactose provides a detailed, three-dimensional view of the binding site. nih.gov These structures highlight the specific hydrogen bonds and the role of conserved water molecules in mediating the interaction, offering a structural basis for the lectin's specificity for galactose. nih.gov The research provides a structural explanation for why peanut lectin exclusively binds galactose at the monosaccharide level. nih.gov

The utility of this compound extends to characterizing new lectins. For instance, it was used to study Cucumis melo agglutinin (CMA1), a lectin that preferentially binds to C2-substituted, beta-linked galactose. beilstein-journals.org Furthermore, synthetic glycoclusters with a this compound core are used to explore binding interactions, where the β-galactoside moiety is the primary element for lectin recognition. biorxiv.org

In the realm of cell signaling, derivatives of galactopyranosides are employed as tools. For example, the substrate 4-Methylumbelliferyl β-D-galactopyranoside (4-MUG) is used in fluorescence-based assays to detect Senescence-Associated beta-galactosidase (SA-β-gal) activity, a key biomarker for cellular senescence. cellsignal.com While carbohydrates are known to be important in immune responses, specific details on the direct role of this compound are part of broader carbohydrate research. nih.gov

Exploration of Polyvalency and Ligand Clustering Effects

The concept of polyvalency, where multiple ligands are clustered together to enhance binding affinity, is a key area of research in carbohydrate interactions. This compound is used as a foundational unit in the synthesis of multivalent structures, or glycoclusters, to study these effects.

Antimicrobial Efficacy Research

Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents.

Antibacterial Activity Assessment (e.g., Bacillus subtilis, Escherichia coli)

Esters of this compound (MGP) have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov In one study, various MGP esters were tested against Bacillus subtilis and Escherichia coli. nih.govresearchgate.net The most potent compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.352 to 0.703 mg/ml and minimum bactericidal concentration (MBC) values from 0.704 to 1.408 mg/ml. nih.govresearchgate.net

Another study investigating different MGP analogs found that an MBC of 16.0 mg/mL was required to eradicate B. subtilis and E. coli. nih.gov That same study also referenced a derivative with an MBC range of 0.704 to 1.408 mg/mL against E. coli, consistent with other findings. nih.gov Computational docking studies have also been used to predict the antibacterial potential of these derivatives, with one study showing binding affinities of -7.2 kcal/mol against a protein from Bacillus subtilis. researchgate.net

Antifungal Activity Evaluation (e.g., A. niger, A. flavus)

Several studies have found that synthesized esters of this compound possess promising antifungal capabilities, in some cases exceeding their antibacterial effects. nih.govnih.govmdpi.com These compounds have been tested against pathogenic fungi such as Aspergillus niger and Aspergillus flavus. nih.govnih.govmdpi.com

The acylation of the parent compound appears to improve its antifungal activity. nih.gov The effectiveness can be strain-dependent; for example, one derivative showed high inhibition against A. niger but no activity against A. flavus. nih.gov In another study, a specific MGP derivative (compound 10) demonstrated a 91.67% inhibition of mycelial growth against A. niger and 82.77% against A. flavus. mdpi.com

Structure-Activity Relationships (SAR) in Antimicrobial Agents

Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features of this compound derivatives that are responsible for their antimicrobial potency. nih.govnih.gov These studies have consistently shown that the nature of the acyl group attached to the sugar is a key determinant of activity. nih.govnih.gov

Specifically, the combination of certain acyl chains with the sugar moiety leads to the most effective antimicrobial agents. nih.govnih.gov Research has identified that a long aliphatic chain, such as palmitoyl (B13399708) (C16), or an aromatic group with electron-withdrawing substituents, like 4-chlorobenzoyl, significantly enhances the activity against both bacterial and fungal pathogens. nih.govresearchgate.net Another study corroborated these findings, highlighting the lauroyl chain and halo-aromatic chains as being particularly effective in boosting antimicrobial potential. nih.gov These SAR insights guide the rational design of new, more potent carbohydrate-based antimicrobial drugs. nih.gov

Antiviral Research Applications

In addition to antibacterial and antifungal research, derivatives of this compound have been explored for their potential as antiviral agents. nih.govmdpi.com This research has been heavily focused on computational methods, particularly molecular docking simulations, to identify potential inhibitors of viral enzymes. nih.govnih.govmdpi.com

Several studies have investigated MGP esters as potential inhibitors of the main protease (Mpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. nih.govresearchgate.net Molecular docking simulations showed that these modified sugar esters can fit into the active site of the protease and form strong interactions with key amino acid residues, including Cys145 and His41. nih.gov The ability of the MGP esters to form multiple electrostatic and hydrogen bonds within the active site suggests they could act as effective inhibitors. nih.gov These in silico studies conclude that MGP analogs are promising candidates for development as antiviral therapeutics, potentially serving as a basis for new treatments targeting COVID-19. nih.govmdpi.com

Evaluation as SARS-CoV-2 Protease Inhibitors

In the search for effective antiviral agents, derivatives of this compound (MGP) have been investigated for their potential to inhibit the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. A study utilized computational methods to evaluate a series of synthesized MGP esters as potential inhibitors. nih.govnih.gov

Researchers synthesized 6-O-acyl MGP esters and further modified them into 2,3,4-tri-O-acyl MGP esters, creating a library of compounds with diverse functionalities. nih.govnih.gov These esters were then subjected to molecular docking and molecular dynamics simulations to predict their binding affinity and stability within the active site of the SARS-CoV-2 protease. nih.gov The computational analysis revealed that the shape of the MGP esters and their capacity to form multiple hydrogen bonds and electrostatic interactions with the enzyme's active site were promising. nih.gov The study identified that esters containing specific acyl chains, namely palmitoyl (C16) and 4-chlorobenzoyl, were particularly effective in silico. nih.govnih.gov These findings suggest that MGP derivatives could serve as a scaffold for developing novel inhibitors against SARS-CoV-2. nih.gov

Table 1: Computational Analysis of MGP Esters as SARS-CoV-2 Protease Inhibitors

| Research Area | Compound Type | Methodology | Key Findings | Citations |

|---|---|---|---|---|

| SARS-CoV-2 Inhibition | Methyl β-D-galactopyranoside (MGP) esters | Molecular Docking, Molecular Dynamics Simulations | MGP esters fit well into the protease active site. | nih.gov |

| Formed multiple electrostatic and hydrogen bonds. | nih.gov | |||

| Palmitoyl (C16) and 4-chlorobenzoyl esters showed high potential. | nih.govnih.gov |

Potential against Human Papilloma Virus (HPV)

Currently, publicly available research data does not establish a direct link between this compound and therapeutic or inhibitory investigations against the Human Papilloma Virus (HPV). While HPV research is extensive, particularly concerning its role in carcinogenesis and the development of vaccines, studies focusing on this specific chemical compound for anti-HPV applications were not identified in the conducted literature search.

Anticancer and Antiproliferative Investigations

The role of carbohydrates in cancer biology is a significant area of research. This compound has been featured in studies related to cancer cell proliferation and the fundamental processes of cellular glycosylation that are often altered in malignancy.

Activity against Ehrlich's Ascites Carcinoma (EAC) Cells

The antiproliferative potential related to this compound has been demonstrated indirectly through the study of specific lectins. A lectin isolated from the tuberous rhizome of Kaempferia rotunda showed significant antitumor properties against Ehrlich's Ascites Carcinoma (EAC) cells. This lectin's activity is noteworthy because its hemagglutination function was specifically inhibited by this compound, indicating a precise binding interaction.

The Kaempferia rotunda lectin exhibited a cytotoxic effect on EAC cells both in vitro and in vivo. In laboratory cell cultures, the lectin caused a 43.7% inhibition of EAC cell growth at a concentration of 160μg/ml. When administered to mice bearing EAC tumors, the lectin inhibited tumor cell growth by 41% and 59% at doses of 3.0 and 6.0 mg/kg/day, respectively. The mechanism of cell death was identified as apoptosis, a form of programmed cell death. While the compound itself was not the active agent, its use as a specific inhibitor confirms its utility in identifying and characterizing the binding sites of biologically active proteins like this anti-cancer lectin.

Table 2: Antiproliferative Activity of a Methyl-β-D-galactopyranoside-Specific Lectin Against EAC Cells

| Lectin Source | Target Cells | Experimental Model | Concentration/Dose | Result (Cell Growth Inhibition) | Mechanism | Citation |

|---|---|---|---|---|---|---|

| Kaempferia rotunda | Ehrlich's Ascites Carcinoma (EAC) | In Vitro | 160 μg/ml | 43.7% | - | |

| EAC | In Vivo (Swiss albino mice) | 3.0 mg/kg/day | 41% | Apoptosis Induction |

Glycosylation Pattern Modifications in Pathological Conditions (e.g., cancer development)

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification. In pathological conditions, particularly cancer, this process is often significantly altered. These changes in the glycosylation pattern of cell surface proteins are a hallmark of neoplastic transformation and can contribute to cancer progression, invasion, and metastasis.

Aberrant glycosylation can lead to the formation of neoglycoforms on cellular proteins, which can be released into the bloodstream and potentially serve as cancer biomarkers. These structural changes are orchestrated by altered expression of enzymes like glycosyltransferases and glycosidases. For instance, modified glycosylation of key signaling receptors, such as those in the TGF-β and Notch signaling pathways, can disrupt normal cellular regulation and promote oncogenic signaling. Research has shown that modifying the expression of specific sialyltransferases can change the invasive properties of hepatocarcinoma cells, highlighting the direct role of glycosylation in metastasis. As a fundamental galactose derivative, this compound is a structural component related to the monosaccharide units that build the complex glycans involved in these crucial cellular processes.

Transport Mechanism Studies

The movement of sugars and their derivatives across cell membranes is a fundamental process. This compound has been used as a model substrate to study these transport systems, particularly in specialized cells like those in the kidney.

Active Transport in Renal Cortical Cells

Research has demonstrated that the non-metabolizable compound this compound is actively transported into renal cortical cells. In a study using slices of rabbit renal cortex, the compound was shown to accumulate inside the cells against its concentration gradient, a key feature of active transport.

This transport system is dependent on several factors. The process was found to be inhibited by the metabolic inhibitor dinitrophenol, the presence of the transport inhibitor phlorizin, the absence of sodium ions (Na+), and the Na+/K+-ATPase pump inhibitor ouabain. This indicates a secondary active transport mechanism, likely coupled to the sodium gradient maintained by the cell. The study determined the Michaelis-Menten constant (Kt), a measure of the substrate's affinity for the transporter, to be 1.50 mM for this compound. The specificity of this transport system was also explored, revealing that a pyranose ring is essential and that specific hydroxyl groups on the sugar are required for transport, though not always for binding to the carrier protein.

Table 3: Characteristics of this compound Active Transport in Renal Cortical Cells

| Parameter | Observation / Value | Citation |

|---|---|---|

| Transport Type | Active Transport (Accumulates against concentration gradient) | |

| Tissue Model | Rabbit Renal Cortex Slices | |

| Transport Affinity (Kt) | 1.50 ± 0.02 mM | |

| Inhibitors | Dinitrophenol, Phlorizin, Ouabain, Absence of Na+ |

| Structural Requirement | Pyranose Ring | |

Carrier-Mediated Uptake Systems

The transport of this compound across cellular membranes is a process facilitated by specific carrier proteins. Research into renal hexose (B10828440) transport has provided insights into the structural requirements for these carriers. Studies have shown that while this compound is actively transported, certain modifications to its structure can inhibit this process. For instance, 6-deoxy-D-galactose acts as a potent inhibitor of this compound transport, despite not being actively transported itself. sigmaaldrich.com This suggests that the hydroxyl group at the C6 position is crucial for the transport mechanism but not essential for binding to the carrier protein. sigmaaldrich.com In contrast, 6-deoxyglucose (B1215497) is a potent inhibitor of methyl beta-D-galactoside transport, indicating that while a hydroxyl at C6 is necessary for transport, it is not absolutely required for interaction with the carrier. sigmaaldrich.com Further research has indicated that hydrogen bonding between the carrier protein and the pyranose ring oxygen is a likely part of the transport mechanism. sigmaaldrich.com

The study of how this compound and its derivatives interact with these transport systems is crucial for understanding nutrient absorption and for designing drugs that can be selectively delivered to specific cells.

Medicinal Chemistry and Drug Discovery Pathways

This compound serves as a versatile scaffold in medicinal chemistry due to its unique structural features and biological activity. Its derivatives have been explored for a range of therapeutic applications.

Development of Glycoconjugate Vaccines

Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, have been highly successful in preventing bacterial infections. mdpi.comnih.gov This approach transforms poorly immunogenic polysaccharide antigens into T-cell-dependent antigens, capable of inducing a robust and long-lasting immune response. nih.govnih.gov

While this compound itself is a small molecule, it can function as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The principle of using haptens conjugated to carrier proteins is a cornerstone of modern vaccine development. nih.gov For instance, synthetic haptens have been conjugated to carrier proteins like tetanus toxoid (TT) and keyhole limpet hemocyanin (KLH) to develop vaccines against various targets. researchgate.netmdpi.com The conjugation of a hapten to a carrier protein enhances its immunogenicity, leading to the production of specific antibodies. nih.gov Although direct examples of this compound in a licensed vaccine are not prominent, its structure is representative of the carbohydrate moieties that are crucial for recognition by the immune system. The synthesis of neoglycoconjugates often involves the chemical attachment of carbohydrate derivatives to protein carriers like bovine serum albumin (BSA). nih.gov

The table below summarizes common carrier proteins used in the development of glycoconjugate vaccines.

| Carrier Protein | Description |

| Tetanus Toxoid (TT) | A non-toxic version of the tetanus toxin. nih.govnih.gov |

| Diphtheria Toxoid (DT) | A non-toxic form of the diphtheria toxin. nih.gov |

| Cross-Reactive Material 197 (CRM197) | A non-toxic mutant of the diphtheria toxin. nih.govnih.gov |

| Haemophilus influenzae Protein D | A surface protein from Haemophilus influenzae. nih.gov |

| Outer Membrane Protein Complex (OMPC) | Derived from Neisseria meningitidis serogroup B. nih.gov |

Exploration in Novel Drug Delivery Systems

The targeting of drugs to specific tissues and cells is a major goal in medicinal chemistry to enhance efficacy and reduce side effects. Galactose and its derivatives, including this compound, are of significant interest in this field due to their ability to be recognized by specific receptors on the surface of certain cells, such as hepatocytes in the liver. researchgate.net This interaction can be exploited for targeted drug delivery. researchgate.net

Researchers have investigated the use of galactose-conjugated nanoparticles and liposomes to deliver therapeutic agents. researchgate.net By attaching galactose derivatives to a drug carrier, the carrier can be directed to cells that express galactose-binding receptors, thereby increasing the concentration of the drug at the desired site of action. researchgate.net This approach has been explored for the delivery of various therapeutic agents, including those for liver diseases and cancer. researchgate.net The synthesis of various esters of this compound has been a subject of research to create new compounds with potential biological activities, which could be incorporated into such delivery systems. nih.gov

Therapeutic Potential for Specific Diseases (e.g., hypertension through ACE inhibition)

The renin-angiotensin system is a critical regulator of blood pressure, and the inhibition of the angiotensin-converting enzyme (ACE) is a key strategy in the management of hypertension. While many synthetic ACE inhibitors are available, there is ongoing research into naturally derived and synthetic compounds with similar activity and potentially fewer side effects.

Although direct studies on the ACE inhibitory activity of this compound are limited, research on related flavonoid galactopyranoside derivatives has shown promising results. For example, eupalitin (B1239494) 3-O-β-D-galactopyranoside, a flavonoid glycoside, has demonstrated significant ACE inhibitory activity and antihypertensive effects in preclinical studies. This suggests that the galactopyranoside moiety may play a role in the interaction with the ACE active site. The potential for derivatives of this compound to act as ACE inhibitors is an area for further investigation.

The table below presents data on the ACE inhibitory activity of a related galactopyranoside compound.

| Compound | Target | Activity |

| Eupalitin 3-O-β-D-galactopyranoside | Angiotensin-Converting Enzyme (ACE) | Dose-dependent inhibition, with an IC50 value of approximately 20 µM. |

This finding highlights the potential of the galactopyranoside scaffold in the design of novel ACE inhibitors for the treatment of hypertension.

Future Research Directions and Emerging Paradigms

Advanced Synthetic Strategies for Complex Derivatives

The synthesis of complex derivatives of Methyl beta-D-galactopyranoside is crucial for exploring its structure-activity relationships and developing novel applications. nih.govresearchgate.net Direct acylation methods are commonly employed to produce 6-O-acyl esters, which can be further modified to create multi-functionalized molecules. nih.gov For instance, regioselective acylation of this compound with various acyl halides can yield a variety of ester derivatives. mdpi.comnih.govnih.gov

A common synthetic route involves the initial reaction of this compound with an acyl chloride, such as myristoyl chloride, in the presence of a base like triethylamine (B128534) in a solvent like N,N-dimethylformamide (DMF) to selectively acylate the primary 6-hydroxyl group. nih.gov This initial product can then undergo further acylation at the secondary hydroxyl groups (positions 2, 3, and 4) using other acylating agents to produce more complex, multi-substituted derivatives. nih.govresearchgate.net The progress of these reactions is typically monitored by thin-layer chromatography (TLC), and the final products are purified using column chromatography. nih.gov Structural elucidation of these novel derivatives is then carried out using spectroscopic techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.govmdpi.com

| Derivative | Acylating Agent(s) | Key Spectroscopic Data | Reference |

| Methyl 6-O-myristoyl-β-D-galactopyranoside | Myristoyl chloride | FTIR (KBr): 1710 (C=O) cm⁻¹ | nih.gov |

| Methyl 2,3,4-tri-O-acetyl-6-O-myristoyl-β-D-galactopyranoside | Myristoyl chloride, Acetyl chloride | - | nih.gov |

| Methyl 6-O-(4-bromobenzoyl)-β-D-galactopyranoside | 4-bromobenzoyl chloride | FTIR: 1716 (C=O) cm⁻¹; ¹H-NMR: δ 8.01, 7.22 (Ar-H) | mdpi.com |

| Methyl 6-O-cinnamoyl-β-D-galactopyranoside | Cinnamoyl chloride | - | nih.gov |

| Methyl 6-O-(2-bromobenzoyl)-β-D-galactopyranoside | 2-bromobenzoyl chloride | - | nih.gov |

These synthetic strategies allow for the creation of a diverse library of this compound derivatives with varied functionalities, which is essential for investigating their biological activities and potential therapeutic uses. nih.gov

Integration of Multi-omics Data in Glycobiology Research

To gain a holistic understanding of the roles of this compound and its derivatives in complex biological systems, researchers are increasingly turning to the integration of multi-omics data. nih.govnih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to elucidate the intricate interplay of biomolecules and their functions. nih.govnih.gov

The availability of large-scale multi-omics datasets from public repositories has revolutionized biological and medical research, providing a foundation for integrated systems-level analyses. nih.govnih.gov In the context of glycobiology, integrating these data types can help unravel the mechanisms underlying the biological effects of glycosylated compounds. nih.gov For example, by combining proteomic and metabolomic data, researchers can correlate the expression of enzymes involved in specific metabolic pathways with the levels of metabolites, providing insights into how a compound like this compound might influence cellular metabolism. nih.gov

Challenges in multi-omics data integration include the need for sophisticated computational tools and methodologies to handle and interpret large and diverse datasets. nih.govnih.gov However, the potential rewards are significant, offering a more comprehensive understanding of disease mechanisms and paving the way for the identification of novel biomarkers and therapeutic targets. nih.govrsc.org

Machine Learning and AI in Computational Glycoscience

Development of Targeted Glycotherapeutics

The specific recognition of carbohydrates by receptors on cell surfaces makes them attractive ligands for targeted drug delivery. nih.govfrontiersin.org this compound and its derivatives are being explored for their potential in developing targeted glycotherapeutics. nih.gov The principle behind this approach is that by attaching a carbohydrate moiety to a drug or a nanoparticle, it can be specifically delivered to cells that overexpress the corresponding carbohydrate receptor. nih.govglobalresearchonline.net

For example, galactose-decorated nanoparticles have been widely used to target drugs to liver cancer cells, which overexpress the asialoglycoprotein receptor (ASGPR). nih.gov This ligand-receptor mediated active targeting can enhance the efficacy of the drug while minimizing off-target side effects. frontiersin.orgglobalresearchonline.net

The synthesis of various derivatives of this compound allows for the fine-tuning of its binding affinity and specificity to target receptors. nih.govmdpi.comnih.govnih.gov In silico studies, such as molecular docking and molecular dynamics simulations, are often used to predict the binding interactions between these derivatives and their target proteins, guiding the design of more effective glycotherapeutics. nih.gov

Elucidation of Intramolecular Interactions and Conformational Dynamics

Understanding the three-dimensional structure and conformational flexibility of this compound is essential for comprehending its interactions with biological macromolecules. nih.govrsc.org The conformation of the molecule, including the orientation of its hydroxyl groups and the glycosidic linkage, can significantly influence its binding properties. nih.govmdpi.com